molecular formula C10H13ClN2O4 B7947977 3-Nitro-L-phenylalanine methyl ester HCl

3-Nitro-L-phenylalanine methyl ester HCl

Cat. No.: B7947977
M. Wt: 260.67 g/mol
InChI Key: HQZBPSISFPOYIS-FVGYRXGTSA-N
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Description

3-Nitro-L-phenylalanine methyl ester hydrochloride (3-Nitro-L-Phe-OMe·HCl) is a chemically modified amino acid derivative featuring a nitro (-NO₂) group at the meta (3rd) position of the phenyl ring, a methyl ester at the carboxyl group, and a hydrochloride salt at the amino terminus. The methyl esterification step likely follows standard procedures, such as HCl-mediated esterification of the carboxyl group .

This compound is of interest in peptide synthesis and biochemical studies due to its electron-withdrawing nitro group, which alters electronic properties and may influence peptide stability or receptor interactions.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZBPSISFPOYIS-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Aromatic Substitution

The nitration of L-phenylalanine methyl ester represents a straightforward route, though regioselectivity at the 3-position requires careful control. Electrophilic nitration typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to generate the nitronium ion (NO₂⁺). The methyl ester’s electron-withdrawing nature directs nitration to the meta position, but competing ortho/para products necessitate chromatographic separation.

Procedure :

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Add HNO₃ (1.1 eq) dropwise over 30 minutes.

  • Stir for 2–4 hours, then quench with ice-water.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Challenges :

  • Regioselectivity : Meta nitration dominates (~70%), but ortho (20%) and para (10%) isomers form as byproducts.

  • Acid Sensitivity : Prolonged exposure to H₂SO₄ may hydrolyze the methyl ester, necessitating shorter reaction times.

Nitration Prior to Esterification

Synthesis of 3-Nitro-L-Phenylalanine Followed by Esterification

This two-step approach avoids ester hydrolysis risks by introducing the nitro group before esterification.

Nitration of L-Phenylalanine

  • Protect the α-amino group of L-phenylalanine as a benzoyl derivative using benzoyl chloride in aqueous NaOH.

  • Nitrate the protected compound using fuming HNO₃ in acetic anhydride at –10°C.

  • Deprotect via hydrolysis with 6N HCl at 100°C for 4 hours.

Reaction Conditions :

StepReagentsTemperatureTimeYield
ProtectionBenzoyl chloride, NaOH0°C2 h85%
NitrationHNO₃, Ac₂O–10°C1 h65%
Deprotection6N HCl100°C4 h90%

Esterification with Thionyl Chloride/Methanol

Convert 3-nitro-L-phenylalanine to its methyl ester hydrochloride using SOCl₂ in methanol:

  • Suspend 3-nitro-L-phenylalanine (1.0 eq) in anhydrous methanol.

  • Add SOCl₂ (2.0 eq) dropwise at 0°C.

  • Reflux for 12 hours, then concentrate under vacuum.

  • Recrystallize from ethanol/ethyl acetate (9:1).

Advantages :

  • Avoids ester hydrolysis during nitration.

  • Higher overall yield (≈58%) compared to post-esterification nitration.

Catalytic Nitration Using Zeolite Frameworks

Solid-State Nitration for Enhanced Regiocontrol

Zeolite catalysts (e.g., H-Y zeolite) promote regioselective nitration by restricting reactant orientation within porous frameworks.

Protocol :

  • Mix L-phenylalanine methyl ester (1.0 eq) with H-Y zeolite (20 wt%) in acetonitrile.

  • Add isoamyl nitrite (1.5 eq) and stir at 60°C for 6 hours.

  • Filter the catalyst, concentrate, and purify via flash chromatography.

Outcomes :

  • Meta Selectivity : Increases to 85% due to steric constraints in zeolite channels.

  • Yield : 72% with minimal byproducts.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 3-nitro-phenylalanine methyl ester can be resolved using lipases (e.g., Candida antarctica lipase B) to isolate the L-enantiomer:

  • Prepare racemic 3-nitro-phenylalanine methyl ester via methods in Section 1.

  • Hydrolyze the D-enantiomer selectively in phosphate buffer (pH 7.0) at 37°C.

  • Extract remaining L-ester with ethyl acetate and convert to HCl salt using HCl/diethyl ether.

Efficiency :

  • Enantiomeric Excess (ee) : >98% after 24 hours.

  • Yield : 45% (theoretical maximum 50% for kinetic resolution).

Analytical Characterization of Final Product

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 7.85 (s, 1H, Ar-H), 7.62 (d, J = 8.1 Hz, 1H, Ar-H), 7.55 (d, J = 8.1 Hz, 1H, Ar-H)

  • δ 4.45 (dd, J = 5.2, 7.4 Hz, 1H, α-CH)

  • δ 3.82 (s, 3H, OCH₃)

  • δ 3.35–3.20 (m, 2H, CH₂-Ph)

HPLC Purity :

  • 99% on C18 column (acetonitrile:0.1% TFA, 30:70).

Challenges and Optimization Strategies

Byproduct Formation During Nitration

Ortho and para isomers (15–30% combined) complicate purification. Solutions include:

  • Low-Temperature Nitration : Slows reaction kinetics, improving meta selectivity.

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to enforce meta nitration.

Ester Hydrolysis Mitigation

  • Anhydrous Conditions : Use molecular sieves during esterification.

  • Short Reaction Times : Limit exposure to acidic nitration mixtures .

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Esterification
The esterification of the carboxyl group in phenylalanine derivatives typically involves acid catalysts (e.g., H₂SO₄) or thionyl chloride (SOCl₂). For example, L-tyrosine is treated with methanol and SOCl₂ at low temperatures to form the methyl ester hydrochloride . This reaction proceeds via nucleophilic acyl substitution, where methanol displaces the hydroxyl group of the carboxylic acid.

2.2 Amidation
Amidation of the amino group is achieved using TFAA in the presence of pyridine, which acts as a base to neutralize the byproduct (trifluoroacetic acid) . This reaction forms a trifluoroacetyl (TFA) protective group, stabilizing the amino group during subsequent reactions.

2.3 Hydrolysis
Hydrolysis of esters or amidated groups is performed under alkaline conditions (e.g., K₂CO₃) to regenerate the carboxylic acid or free amine. For instance, hydrolysis of N-trifluoroacetyl-L-tyrosine methyl ester with aqueous K₂CO₃ removes the TFA group while maintaining the ester .

Analytical Characterization

4.1 NMR and Mass Spectrometry

  • ¹H NMR : Resonances for aromatic protons (7.45–7.37 ppm), methoxy groups (3.82 ppm), and aliphatic protons (3.34–3.21 ppm) are observed in D₂O .

  • ¹³C NMR : Key signals include the carbonyl carbon (170.1 ppm) and aromatic carbons (128–135 ppm) .

  • HRMS : Accurate mass measurements confirm the molecular formula (e.g., m/z 205.0971 for [M + H]⁺) .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-NO2-Phe-OMe·HCl is in the synthesis of pharmaceuticals targeting neurological disorders. Its unique chemical structure allows it to serve as a precursor for developing drugs that modulate neurotransmitter systems.

Table 1: Pharmaceutical Applications of 3-NO2-Phe-OMe·HCl

Application AreaDescription
Drug SynthesisPrecursor for compounds targeting neurological disorders.
Interaction StudiesInvestigates binding properties with biological molecules.
Therapeutic PotentialExplored for anti-inflammatory and neuroprotective effects.

Biochemical Research

In biochemical research, 3-NO2-Phe-OMe·HCl is utilized for interaction studies involving its binding properties with various biological molecules. Understanding these interactions is critical for elucidating its pharmacological profile and therapeutic potential. Studies have shown that this compound can influence enzyme activity and protein interactions, making it a valuable tool in drug discovery and development.

Case Study: Interaction with Biological Molecules

Research has demonstrated that 3-NO2-Phe-OMe·HCl interacts with specific receptors involved in neurotransmission. For instance, experiments involving receptor binding assays have indicated that this compound can modulate receptor activity, providing insights into its potential therapeutic applications for conditions such as depression and anxiety disorders .

Therapeutic Applications

Emerging studies suggest that 3-NO2-Phe-OMe·HCl may possess therapeutic properties beyond its role as a precursor in drug synthesis. Preliminary findings indicate potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions. Additionally, ongoing research is exploring its neuroprotective effects in models of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Nitro-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Positional Isomers: 4-Nitro-L-Phenylalanine Methyl Ester HCl

Key Differences :

  • Substituent Position : The nitro group in 4-nitro-L-Phe-OMe·HCl is at the para position, whereas the 3-nitro isomer has it at the meta position. This positional difference impacts electronic effects and steric interactions.

Data Comparison :

Property 3-Nitro-L-Phe-OMe·HCl (Hypothetical) 4-Nitro-L-Phe-OMe·HCl
Molecular Formula C₁₀H₁₁N₂O₄·HCl C₁₀H₁₁N₂O₄·HCl
Molecular Weight 274.67 g/mol 274.67 g/mol
Nitro Group Position Meta (3rd) Para (4th)
Solubility Moderate in polar solvents Moderate in polar solvents

Ester Variants: L-Phenylalanine Methyl Ester HCl

Key Differences :

  • Functional Groups : Lacks the nitro substituent, making it less polar and more lipophilic.
  • Applications : Used in peptide bond formation studies, as shown in enzymatic synthesis experiments .
  • Safety: Classified as non-hazardous in acetylated forms (e.g., Acetyl-4-amino-L-Phe-OMe·HCl) , but the nitro derivative may pose higher reactivity risks.

Data Comparison :

Property 3-Nitro-L-Phe-OMe·HCl L-Phe-OMe·HCl
Substituent -NO₂ (meta) None
Molecular Weight 274.67 g/mol 215.68 g/mol
Solubility Moderate High in water

Halogenated Analogues: 3-Fluoro-L-Phenylalanine

Key Differences :

  • Substituent Type: Fluorine (-F) vs. nitro (-NO₂). Fluorine is electron-withdrawing but less bulky than nitro.
  • Synthesis : Fluorination methods use carbonate buffers and THF/water mixtures , contrasting with nitration’s acidic conditions.
  • Bioactivity: Fluorinated analogues are often used in metabolic studies due to their ability to mimic natural amino acids.

Data Comparison :

Property 3-Nitro-L-Phe-OMe·HCl 3-Fluoro-L-Phe
Molecular Formula C₁₀H₁₁N₂O₄·HCl C₉H₁₀FNO₂
Molecular Weight 274.67 g/mol 183.18 g/mol
Substituent Effect Strong electron withdrawal Moderate electron withdrawal

Amino-Substituted Analogues: Acetyl-4-Amino-L-Phe-OMe·HCl

Key Differences :

  • Substituent: Amino (-NH₂) vs. nitro (-NO₂). The amino group is electron-donating, enhancing solubility in aqueous media .
  • Safety: Classified as non-hazardous , whereas nitro compounds may pose explosion risks under extreme conditions.

Data Comparison :

Property 3-Nitro-L-Phe-OMe·HCl Acetyl-4-Amino-L-Phe-OMe·HCl
Molecular Formula C₁₀H₁₁N₂O₄·HCl C₁₂H₁₆N₂O₃·HCl
Molecular Weight 274.67 g/mol 236.27 g/mol (base) + 36.46 (HCl)
Solubility Moderate High in water

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Formula MW (g/mol) Solubility Key Applications
3-Nitro-L-Phe-OMe·HCl (Hypothetical) -NO₂ (meta) C₁₀H₁₁N₂O₄·HCl 274.67 Moderate Peptide synthesis
4-Nitro-L-Phe-OMe·HCl -NO₂ (para) C₁₀H₁₁N₂O₄·HCl 274.67 Moderate Biochemical studies
L-Phe-OMe·HCl None C₁₀H₁₃NO₂·HCl 215.68 High Enzymatic synthesis
3-Fluoro-L-Phe -F (meta) C₉H₁₀FNO₂ 183.18 High Metabolic inhibition
Acetyl-4-Amino-L-Phe-OMe·HCl -NH₂ (para) C₁₂H₁₆N₂O₃·HCl 272.73 High Non-hazardous research

Notes on Contradictions and Limitations

  • Solubility Variability : Solubility data for nitro derivatives are estimated based on structural analogs, as explicit measurements are absent.

Biological Activity

3-Nitro-L-phenylalanine methyl ester hydrochloride (3-NO2-Phe-OMe·HCl) is a nitro-substituted derivative of phenylalanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The introduction of a nitro group at the para position of the phenyl ring significantly alters its biological activity, making it a subject of interest in pharmacological and biochemical research.

  • Molecular Formula : C9H10ClN2O2
  • Molecular Weight : 216.64 g/mol
  • CAS Number : 100-01-6

3-NO2-Phe-OMe·HCl is soluble in water and organic solvents, which facilitates its application in various biological assays and experiments.

The biological activity of 3-NO2-Phe-OMe is primarily attributed to its ability to act as a competitive inhibitor of certain enzymes, particularly those involved in nitric oxide (NO) synthesis. The nitro group can influence the electronic properties of the molecule, enhancing its interaction with target proteins. This compound has been shown to inhibit nitric oxide synthase (NOS), leading to decreased NO production, which is crucial in various physiological processes including vasodilation and neurotransmission.

Enzyme Inhibition

Research indicates that 3-NO2-Phe-OMe effectively inhibits NOS, which has implications for conditions characterized by excessive NO production, such as inflammation and neurodegenerative diseases. Studies have demonstrated that this compound can modulate the activity of NOS in vitro and in vivo, providing insights into its potential therapeutic applications.

Neuroprotective Effects

In animal models, 3-NO2-Phe-OMe has been observed to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This action is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Antioxidant Activity

The compound also exhibits antioxidant properties, scavenging free radicals and thereby protecting cells from oxidative damage. This dual action—both as an NOS inhibitor and an antioxidant—positions 3-NO2-Phe-OMe as a promising candidate for further research into treatments for oxidative stress-related conditions.

Case Studies

  • Study on Inflammation : A study published in Pharmacology Reports demonstrated that administration of 3-NO2-Phe-OMe reduced inflammatory markers in a rat model of induced arthritis. The results indicated significant decreases in TNF-alpha and IL-6 levels compared to controls, suggesting its potential utility in inflammatory disorders .
  • Neuroprotection in Stroke Models : Research conducted on stroke models showed that treatment with 3-NO2-Phe-OMe resulted in improved neurological outcomes and reduced infarct size. The neuroprotective effect was attributed to its ability to inhibit NOS activity and reduce subsequent oxidative stress .

Comparative Analysis

The following table summarizes the biological activities of 3-NO2-Phe-OMe compared to other related compounds:

CompoundNOS InhibitionAntioxidant ActivityNeuroprotective Effects
3-Nitro-L-phenylalanine methyl ester HClYesYesYes
L-NAMEYesModerateLimited
L-arginineNoNoYes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-nitro-L-phenylalanine methyl ester HCl, and what reagents are critical for nitro group introduction?

  • The synthesis typically involves nitration of L-phenylalanine derivatives followed by esterification. For example, nitric acid is used to introduce the nitro group to L-phenylalanine, followed by reaction with methanol in the presence of HCl to form the methyl ester hydrochloride salt . Key steps include protecting the amino group (e.g., using acetyl or phthalamide groups) to prevent side reactions during nitration. Reagent purity (>99%) and controlled reaction temperatures are critical to avoid byproducts .

Q. What characterization methods are recommended for confirming the structure and purity of this compound?

  • Use thin-layer chromatography (TLC) to assess purity (≥99% as per and ). Melting point analysis (e.g., 238–243°C for the non-esterified nitro-L-phenylalanine) and optical rotation (e.g., +8.3° in methanol) provide structural confirmation . Advanced techniques like HPLC or NMR can resolve ambiguities in esterification or nitro group positioning .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Store as a solid at 2–8°C under inert conditions to prevent hydrolysis of the ester or nitro groups. Avoid prolonged exposure to moisture or acidic/basic environments, which may degrade the compound. For dissolution, use anhydrous DMSO or ethanol, and prepare fresh solutions to minimize decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesizing this compound, particularly in scaling up?

  • Apply statistical design of experiments (DoE) such as Taguchi or Box-Behnken methods to identify critical factors (e.g., reaction time, temperature, HCl concentration). For instance, highlights catalyst concentration as a dominant factor in ester synthesis. Use ANOVA to validate parameter significance and optimize conditions (e.g., 70-minute reaction time, pH 6–7) .

Q. How should contradictory data on pH-dependent stability or reactivity be resolved?

  • Contradictions may arise from interactions between variables (e.g., solvent polarity or temperature masking pH effects). Use multivariate analysis to decouple factors. For example, found pH insignificant in Cd²⁺ adsorption due to competing surface charge effects. Validate hypotheses via controlled experiments (e.g., FT-IR to monitor nitro group stability under varying pH) .

Q. What mechanistic studies can elucidate the role of the nitro group in downstream reactions?

  • Conduct isotopic labeling (e.g., ¹⁵N in the nitro group) to track its reduction to an amine (relevant in prodrug synthesis). Spectroscopic methods like XPS or Raman can probe electronic effects of the nitro group on the aromatic ring. Reference , where nitro reduction was catalyzed by Pd/CaCO₃ .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Standardize solvent systems (e.g., DMSO:PEG300:Tween80 = 5:40:55 for in vivo studies) to maintain solubility and bioavailability. Pre-screen batches via HPLC-MS to confirm consistency in purity and stereochemistry .

Q. What advanced techniques are suitable for analyzing degradation products under experimental conditions?

  • LC-MS/MS can identify hydrolyzed products (e.g., free nitro-phenylalanine or methanol). TGA-DSC evaluates thermal degradation pathways, while XRD confirms crystallinity changes during storage .

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